molecular formula C7H16N2O2 B13098180 N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide

N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide

Cat. No.: B13098180
M. Wt: 160.21 g/mol
InChI Key: SBKZAOWQWVUNES-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is an organic compound that features both amine and hydroxyl functional groups. This compound is of interest in various fields due to its potential reactivity and applications in synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide typically involves the reaction of 3-aminopropylamine with 3-hydroxypropylformate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formamide group can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-aminopropyl)-N-(3-oxopropyl)formamide.

    Reduction: Formation of N-(3-aminopropyl)-N-(3-hydroxypropyl)amine.

    Substitution: Formation of various substituted amides or amines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential as a drug precursor or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide exerts its effects depends on its interactions with molecular targets. The amine and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)formamide: Lacks the hydroxyl group, making it less versatile in certain reactions.

    N-(3-hydroxypropyl)formamide: Lacks the amine group, limiting its reactivity in nucleophilic substitution reactions.

    N-(3-aminopropyl)-N-methylformamide: Contains a methyl group instead of a hydroxyl group, affecting its solubility and reactivity.

Uniqueness

N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide is unique due to the presence of both amine and hydroxyl groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N-(3-aminopropyl)-N-(3-hydroxypropyl)formamide

InChI

InChI=1S/C7H16N2O2/c8-3-1-4-9(7-11)5-2-6-10/h7,10H,1-6,8H2

InChI Key

SBKZAOWQWVUNES-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN(CCCO)C=O

Origin of Product

United States

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